molecular formula C9H18N2O3 B3024038 (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester CAS No. 91419-46-4

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester

Cat. No. B3024038
CAS RN: 91419-46-4
M. Wt: 202.25 g/mol
InChI Key: JDLJEEHPJMRSIG-UHFFFAOYSA-N
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Description

“(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” is a compound that belongs to the class of organic compounds known as carbamates . It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . It has a molecular formula of C8H15NO3 .


Synthesis Analysis

The synthesis of “(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields . Aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .


Molecular Structure Analysis

The molecular structure of “(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” is planar . The compound has a molecular weight of 173.210 Da .


Chemical Reactions Analysis

Esters, including “(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester”, can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

“(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” is a pale yellow liquid . It has a molecular formula of C8H15NO3 and a molecular weight of 173.21 .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has demonstrated various synthetic methodologies and chemical reactions involving compounds structurally related to "(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester." For instance, studies have explored the synthesis and crystallographic analysis of carbamic acid tert-butyl esters derived from carbazole compounds, highlighting their crystalline structures and intermolecular interactions which could be relevant for developing new materials or pharmaceutical compounds (Kant, Singh, & Agarwal, 2015).

Deprotection and Synthesis Techniques

The use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers has been studied, presenting an environmentally benign method that could be applied to the deprotection of "(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester" in the synthesis of more complex molecules. This method offers good selectivity and high yields under mild conditions, preserving the stereochemical integrity of substrates (Li et al., 2006).

Application in Polymer Synthesis

The synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates have been investigated, providing insights into the potential use of carbamic acid tert-butyl esters in the development of new polycarbonates. These studies explore the polymerization processes and the resultant material properties, which could have implications for biomedical applications and materials science (Sanda, Kamatani, & Endo, 2001).

Chemical Reactions in Dense Monolayers

Research has also delved into the chemical reactions of grafted esters in dense monolayers, aiming to functionalize solid surfaces with carboxylic acids through in situ thermal cleavage. This area of study could offer novel approaches to surface chemistry and the development of functional materials, potentially including applications for "(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester" (Dugas & Chevalier, 2011).

Mechanism of Action

The mechanism of action of “(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester” involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields . The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .

properties

IUPAC Name

tert-butyl N-(4-amino-4-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLJEEHPJMRSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635139
Record name tert-Butyl (4-amino-4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester

CAS RN

91419-46-4
Record name tert-Butyl (4-amino-4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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